

A Technical Guide to Methyl N-carbobenzyloxy-piperidine-2-carboxylate

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Compound of Interest

Compound Name: *Methyl N-cbz-piperidine-2-carboxylate*

Cat. No.: *B063321*

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This guide provides a comprehensive technical overview of Methyl N-carbobenzyloxy-piperidine-2-carboxylate, a key chiral building block for researchers, scientists, and professionals in drug development. The document details its nomenclature, chemical properties, synthesis protocols, and applications.

Chemical Identity and Nomenclature

Methyl N-carbobenzyloxy-piperidine-2-carboxylate is a derivative of pipecolic acid, a non-proteinogenic amino acid. The carbobenzyloxy (Cbz or Z) group serves as a protecting group for the secondary amine of the piperidine ring, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry.^[1] This compound exists as a racemic mixture and as two distinct enantiomers, (R) and (S).

The nomenclature and CAS numbers for these forms are as follows:

Compound Name	Synonym(s)	Stereochemistry	CAS Number
Methyl 1-(benzyloxycarbonyl)pi peridine-2-carboxylate	Methyl N-Cbz- pipercolinate	Racemic	Not explicitly found
Methyl (R)-1-(benzyloxycarbonyl)pi peridine-2-carboxylate	R-METHYL 1-CBZ- PIPERIDINE-2- CARBOXYLATE	(R)-enantiomer	60369-19-9
Methyl (S)-1-(benzyloxycarbonyl)pi peridine-2-carboxylate	S-METHYL 1-CBZ- PIPERIDINE-2- CARBOXYLATE	(S)-enantiomer	60343-61-5[2]
1-(Benzyloxycarbonyl)pi peridine-2-carboxylic acid	N-Cbz-Piperidine-2- carboxylic acid	Racemic Acid	71170-88-2[3][4]

Physicochemical Properties

Detailed experimental data on the physical properties of the methyl ester derivatives are not widely reported in the literature, suggesting their primary role as synthetic intermediates. However, some predicted and experimental data for the parent carboxylic acid and related esters are available.

Table of Physicochemical Properties:

Property	(R)-enantiomer (CAS 60369-19-9)	(S)-enantiomer (CAS 60343-61-5)	Racemic N-Cbz-piperidine-2-carboxylic acid (CAS 71170-88-2)	Ethyl 1-Cbz-piperidine-2-carboxylate (CAS 126401-22-7)
Molecular Formula	C ₁₅ H ₁₉ NO ₄	C ₁₅ H ₁₉ NO ₄	C ₁₄ H ₁₇ NO ₄	C ₁₆ H ₂₁ NO ₄
Molecular Weight	277.32 g/mol	277.32 g/mol	263.29 g/mol	291.34 g/mol
Melting Point	N/A[1]	N/A	80-83 °C (lit.)[5]	N/A
Boiling Point	N/A[1]	N/A	443.9±45.0 °C at 760 mmHg[5]	403.7±45.0 °C (Predicted)[5]
Density	N/A[1]	N/A	1.3±0.1 g/cm ³ [5]	1.165±0.06 g/cm ³ (Predicted) [5]
Appearance	N/A[1]	N/A	White to off-white crystalline powder[4]	Pale yellow oil[5]

Experimental Protocols

The synthesis of **Methyl N-Cbz-piperidine-2-carboxylate** can be achieved through several methods. Below are detailed protocols for its preparation.

Esterification of N-Cbz-piperidine-2-carboxylic acid with Thionyl Chloride and Methanol

This method is adapted from a procedure for esterification of a similar substrate.[6]

Materials:

- N-Cbz-piperidine-2-carboxylic acid
- Methanol (MeOH)

- Thionyl chloride (SOCl_2)
- Diethyl ether
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Reflux condenser
- Rotary evaporator

Procedure:

- Suspend N-Cbz-piperidine-2-carboxylic acid (1 equivalent) in methanol (approximately 4 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.
- After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
- Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3 hours.
- Heat the reaction mixture to reflux for 1 hour to ensure completion of the esterification.
- Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl_2 .

- Redissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
- If necessary, purify the product by column chromatography on silica gel.

N-Protection of Methyl piperidine-2-carboxylate

This protocol is a standard procedure for the N-protection of amino acid esters.

Materials:

- Methyl piperidine-2-carboxylate hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO_3)
- Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

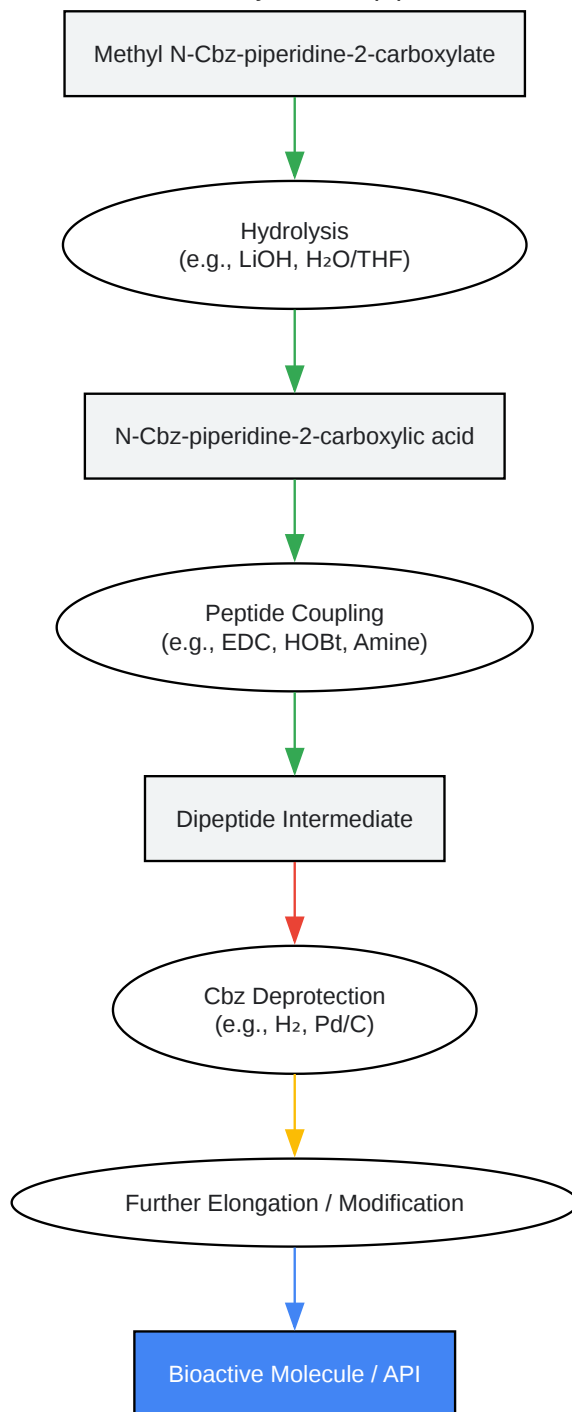
- Dissolve Methyl piperidine-2-carboxylate hydrochloride (1 equivalent) in the chosen solvent system (e.g., DCM or Dioxane/Water).
- Cool the solution to 0 °C in an ice bath.
- Add the base (e.g., Triethylamine, 2.2 equivalents, or an aqueous solution of NaHCO₃) slowly to neutralize the hydrochloride and to act as a proton scavenger.
- Add Benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- If using DCM, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. If using a biphasic system, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the product by flash column chromatography if necessary.

Applications in Synthesis

Methyl N-Cbz-piperidine-2-carboxylate is a versatile chiral building block, primarily utilized in the synthesis of complex molecules in drug discovery and development. The Cbz protecting group provides stability under various reaction conditions and can be selectively removed by catalytic hydrogenolysis, which is an orthogonal deprotection strategy.^[4] This allows for the controlled formation of peptide bonds without side reactions at the protected nitrogen.

The following diagram illustrates a typical synthetic workflow where **Methyl N-Cbz-piperidine-2-carboxylate** is used as a starting material.

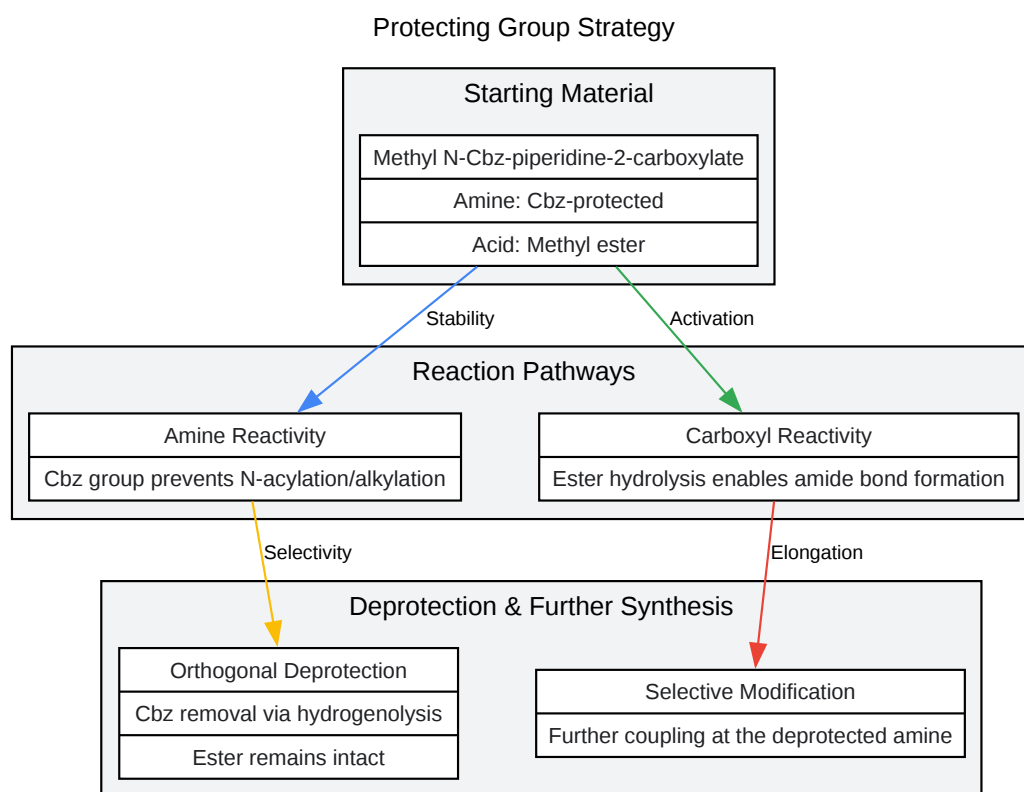
Synthetic Workflow of Methyl N-Cbz-piperidine-2-carboxylate

[Click to download full resolution via product page](#)Caption: Synthetic workflow using **Methyl N-Cbz-piperidine-2-carboxylate**.

This workflow demonstrates the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction to form a dipeptide. The subsequent removal of the Cbz protecting group allows for further chain elongation or modification, ultimately leading to the synthesis of a target bioactive molecule or Active Pharmaceutical Ingredient (API).

Logical Relationships in Synthesis

The choice of synthetic route and protecting group strategy is crucial in multi-step organic synthesis. The use of the Cbz group in concert with the methyl ester offers specific advantages and dictates the subsequent reaction pathways.



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Caption: Logic of Cbz/Methyl Ester Protecting Group Strategy.

This diagram illustrates the logic behind using this doubly protected amino acid derivative. The Cbz group ensures the stability of the amine functionality, allowing for reactions at the carboxyl group after hydrolysis. The orthogonality of the Cbz deprotection (cleavage by hydrogenolysis) allows for the selective unmasking of the amine for subsequent reactions, a key strategy in the synthesis of complex peptides and other pharmaceuticals.

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